Product packaging for Eudesobovatol A(Cat. No.:CAS No. 125196-77-2)

Eudesobovatol A

Cat. No.: B1223177
CAS No.: 125196-77-2
M. Wt: 504.7 g/mol
InChI Key: JKKWXFYURXPBFN-CLRSYFRZSA-N
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Description

Eudesobovatol A is a novel sesquiterpene-neolignan compound isolated from the medicinal plant Magnolia obovata . It possesses a defined molecular structure with the formula C33H44O4 and a molecular weight of 504.71 g/mol . This natural product is of significant interest in biomedical research due to its documented neurotrophic activity, which indicates its potential to support the growth and health of neuronal cells . The primary research value of this compound lies in the field of neuroscience. Studies have identified it as a compound with neurotrophic properties, making it a promising candidate for investigating mechanisms of neural differentiation and survival . Researchers exploring therapeutic strategies for neurodegenerative conditions may find this compound particularly valuable. Its natural origin from Magnolia obovata also positions it as an interesting subject for phytochemical and pharmacological studies, alongside other bioactive lignans and sesquiterpenes from the same genus, such as obovatol and β-eudesmol . This product is intended for research and laboratory use only. It is not for human consumption, nor for diagnostic, therapeutic, or any other clinical use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H44O4 B1223177 Eudesobovatol A CAS No. 125196-77-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

125196-77-2

Molecular Formula

C33H44O4

Molecular Weight

504.7 g/mol

IUPAC Name

2-[[(1R,4aR,7R,8aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-yl]oxy]-4-prop-2-enyl-6-(4-prop-2-enylphenoxy)phenol

InChI

InChI=1S/C33H44O4/c1-7-10-23-12-14-26(15-13-23)36-27-20-24(11-8-2)21-28(30(27)34)37-33(6)18-9-17-32(5)19-16-25(22-29(32)33)31(3,4)35/h7-8,12-15,20-21,25,29,34-35H,1-2,9-11,16-19,22H2,3-6H3/t25-,29-,32-,33-/m1/s1

InChI Key

JKKWXFYURXPBFN-CLRSYFRZSA-N

SMILES

CC12CCCC(C1CC(CC2)C(C)(C)O)(C)OC3=CC(=CC(=C3O)OC4=CC=C(C=C4)CC=C)CC=C

Isomeric SMILES

C[C@]12CCC[C@@]([C@@H]1C[C@@H](CC2)C(C)(C)O)(C)OC3=CC(=CC(=C3O)OC4=CC=C(C=C4)CC=C)CC=C

Canonical SMILES

CC12CCCC(C1CC(CC2)C(C)(C)O)(C)OC3=CC(=CC(=C3O)OC4=CC=C(C=C4)CC=C)CC=C

Origin of Product

United States

Discovery, Isolation, and Dereplication Methodologies of Eudesobovatol a

Natural Occurrence and Botanical Sourcing

Eudesobovatol A has been identified as a constituent of several plant species, primarily within the Magnoliaceae family. Its presence is linked to the plant's production of unique secondary metabolites.

The bark of Magnolia obovata is the principal source from which this compound was first isolated. rjlbpcs.com This plant has been a subject of phytochemical research, leading to the identification of several novel compounds. This compound was discovered along with a related compound, Eudesobovatol B, and other sesquiterpene-neolignans. rjlbpcs.com These compounds are characterized by the structural combination of a sesquiterpene moiety (specifically a eudesmol-type) and a neolignan unit (like obovatol), connected through an ether bond. rjlbpcs.com The elucidation of its intricate structure was accomplished through detailed spectroscopic analysis and chemical degradation. rjlbpcs.com Further studies on the stem bark of M. obovata have consistently reported the presence of sesquiterpene-lignans, including related structures like eudeshonokiol B and eudesobovatol B, alongside common neolignans such as magnolol (B1675913), honokiol (B1673403), and obovatol. nepjol.infoacademicstrive.commdpi.com

This compound has also been identified in the twigs of Manglietia hookeri, another member of the Magnoliaceae family. jpionline.org Chemical investigations of an acetone (B3395972) extract from the twigs revealed the presence of a variety of sesquiterpene-neolignans, explicitly including this compound and Eudesobovatol B. jpionline.org This discovery was part of broader research into the chemical constituents of M. hookeri, which also led to the isolation of several eudesmane-type sesquiterpenes from the same plant source. jpionline.org The presence of this compound in both Magnolia and Manglietia genera highlights a chemotaxonomic link.

The fruit of Aegle marmelos, commonly known as bael, is rich in a wide array of phytochemicals, including alkaloids, coumarins, flavonoids, and various terpenoids. rjlbpcs.comnih.gov Extensive phytochemical analyses of A. marmelos fruit pulp have identified the presence of these compound classes through various extraction and analytical methods. nepjol.infojpionline.org However, based on a review of the scientific literature, the specific sesquiterpene-neolignan this compound has not been reported as a constituent of Aegle marmelos fruits. While the plant produces sesquiterpenes, the unique combination with a neolignan to form this compound appears to be characteristic of the Magnoliaceae family sources identified. nih.gov

Table 1: Natural Sources of this compound

Botanical SourceFamilyPlant PartReference
Magnolia obovataMagnoliaceaeBark rjlbpcs.com
Manglietia hookeriMagnoliaceaeTwigs jpionline.org

Presence in Manglietia hookeri Twigs

Extraction and Fractionation Strategies for this compound

The isolation of this compound from its natural sources requires a multi-step process involving initial extraction followed by sophisticated purification techniques.

Solvent extraction is the foundational method used to obtain a crude mixture of compounds from the raw plant material. ijbcp.comscirp.org This process, also known as liquid-solid extraction, leverages the solubility of target phytochemicals in a specific solvent to separate them from the solid plant matrix. scirp.orginteresjournals.org

For the isolation of sesquiterpene-neolignans like this compound, organic solvents are typically employed. In the case of its extraction from Manglietia hookeri twigs, an acetone extract was used as the starting point for further purification. jpionline.org The general procedure involves macerating or percolating the dried and powdered plant material (e.g., bark or twigs) with a chosen solvent. The solvent penetrates the plant cells and dissolves the target compounds. After a designated period, the solvent, now enriched with phytochemicals, is separated from the solid residue and concentrated, often under reduced pressure, to yield a crude extract.

Due to the complexity of the crude plant extract, which contains hundreds of different compounds, chromatographic techniques are essential for the purification of this compound. Chromatography separates molecules based on their differential interactions with a stationary phase and a mobile phase.

In the documented isolation of this compound and related compounds from Magnolia obovata and Manglietia hookeri, researchers have employed repeated column chromatography. nepjol.infoacademicstrive.comjpionline.org This is a form of adsorption chromatography where the crude extract is passed through a column packed with an adsorbent material.

Silica (B1680970) Gel Column Chromatography : This is a commonly used primary separation step. Compounds are separated based on their polarity, with less polar compounds eluting faster than more polar ones.

Sephadex LH-20 Column Chromatography : This technique separates compounds based on molecular size, as well as polarity. It is particularly effective for purifying phenols, lignans, and terpenoids.

The process involves applying the concentrated extract to the top of the column and eluting it with a series of solvents or a solvent gradient (mobile phase). Fractions are collected sequentially and analyzed (e.g., by thin-layer chromatography) to identify those containing the target compound. These fractions are then combined and often subjected to further rounds of chromatography until pure this compound is obtained. academicstrive.com

Table 2: Methodologies for Isolation of this compound

StepTechniqueDescriptionReference
Extraction Solvent ExtractionUse of organic solvents like acetone to create a crude extract from plant material. jpionline.org
Purification Column ChromatographyRepeated separation using stationary phases such as silica gel and Sephadex LH-20 to isolate the pure compound from the crude extract. nepjol.infojpionline.org

Chromatographic Separation Methodologies

Column Chromatography (e.g., Silica Gel, Sephadex LH-20, ODS)

Column chromatography is a fundamental technique for the separation of chemical compounds from a mixture. mdpi.compubcompare.ai In the context of this compound isolation, various stationary phases are employed to achieve purification.

Silica Gel: Silica gel column chromatography is a primary method used in the initial fractionation of crude extracts containing this compound. researchgate.netresearchgate.netmdpi.com Its polar nature allows for the separation of compounds based on their polarity.

Sephadex LH-20: This lipophilic, cross-linked dextran (B179266) gel is utilized for size-exclusion chromatography, separating molecules based on their size. pubcompare.aiprep-hplc.com It is particularly effective in purifying compounds like this compound from other constituents in the extract. researchgate.net

ODS (Octadecylsilane): ODS, or RP-18, is a reversed-phase chromatography material where the stationary phase is nonpolar. researchgate.netmdpi.com This technique separates compounds based on their hydrophobicity and is often used in the final purification steps of this compound. mdpi.com

High-Speed Countercurrent Chromatography

High-Speed Countercurrent Chromatography (HSCCC) is a liquid-liquid partition chromatography technique that avoids the use of a solid support, thereby preventing irreversible adsorption of the sample. aocs.orgwikipedia.orgnih.gov This method relies on the partitioning of solutes between two immiscible liquid phases. aocs.orgwikipedia.org While not explicitly detailed in the provided search results for the isolation of this compound, HSCCC is a powerful tool for separating complex natural product mixtures and could be theoretically applied. nih.govresearchgate.netpan.olsztyn.pl

Preparative Thin-Layer Chromatography

Preparative Thin-Layer Chromatography (PTLC) is a scalable version of analytical TLC used to purify small quantities of compounds. rochester.educhemrxiv.orgsigmaaldrich.com For the isolation of this compound, PTLC on silica gel plates has been employed as a purification step. researchgate.net This method allows for the separation of compounds which can then be scraped from the plate and eluted with a suitable solvent. rochester.edu

Advanced Analytical Techniques for this compound Detection and Characterization

To determine the precise chemical structure and confirm the identity of this compound, a suite of advanced analytical techniques is utilized.

Ultra-High Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Mass Spectrometry (UHPLC–Q-TOF-MS)

UHPLC-Q-TOF-MS combines the high-resolution separation capabilities of UHPLC with the high-resolution and accurate mass measurement of Q-TOF mass spectrometry. researchgate.netmdpi.complos.org This powerful hyphenated technique is invaluable for the rapid analysis of complex mixtures, providing information on the molecular weight and elemental composition of compounds like this compound. researchgate.net It facilitates the dereplication process by quickly identifying known compounds based on their mass-to-charge ratio and fragmentation patterns. mdpi.com

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS)

HR-LCMS provides highly accurate mass measurements, which are crucial for determining the elemental composition of a molecule. americanpharmaceuticalreview.comopensciencepublications.comresearchgate.netnih.govjabonline.in This technique is instrumental in the characterization of natural products like this compound, allowing for the confident assignment of molecular formulas to the detected compounds. opensciencepublications.comresearchgate.netjabonline.in

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, including this compound. numberanalytics.comresearchgate.netpitt.edu Through various one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments (such as COSY, HSQC, and HMBC), the connectivity of atoms and the stereochemistry of the molecule can be determined. iosrjournals.org These spectral data provide the detailed information necessary to piece together the complete three-dimensional structure of this compound. researchgate.netpitt.edu

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry has been a pivotal analytical technique for the molecular characterization of this compound, a naturally occurring neolignan. This method provides crucial information regarding the compound's elemental composition and molecular weight by measuring the mass-to-charge ratio (m/z) of its ions. nih.govmdpi.comacs.orgnih.gov

High-Resolution Liquid Chromatography-Mass Spectrometry (HR-LCMS) has been employed in studies to identify this compound in complex mixtures, such as plant extracts. nih.govmdpi.comacs.orgnih.gov In these analyses, the compound was detected in positive electrospray ionization (ESI+) mode. nih.govmdpi.comacs.orgnih.gov The high-resolution capabilities of instruments like the Quadrupole Time-of-Flight (Q-TOF) mass spectrometer allow for precise mass measurements, enabling the determination of the compound's molecular formula with a high degree of confidence. acs.orgnih.gov

The molecular formula for this compound has been established as C₃₃H₄₄O₄. nih.govmdpi.comacs.orgnih.govmetabolomicsworkbench.org Based on this formula, the calculated exact mass of the neutral molecule is approximately 504.3240 Da. metabolomicsworkbench.org During analysis, this compound is typically observed as a sodium adduct, [M+Na]⁺. Research has reported the detection of this adduct at m/z values of 527.3151 and 527.3136 in different studies. nih.govmdpi.comnih.govresearchgate.net This consistent observation of the sodiated molecule in positive ion mode is a key characteristic used for its identification during dereplication processes, which aim to rapidly identify known compounds in a sample.

The data gathered from these mass spectrometric analyses are fundamental to the structural elucidation and confirmation of this compound.

Table 1: Mass Spectrometry Data for this compound

This table summarizes the key mass spectrometry findings for the characterization of this compound from various scientific sources.

ParameterReported Value(s)Ionization ModeTechniqueSource(s)
Molecular Formula C₃₃H₄₄O₄N/AHR-LCMS nih.govmdpi.comacs.orgnih.govmetabolomicsworkbench.org
Exact Mass (Calculated) 504.3240 DaN/A- metabolomicsworkbench.org
Observed m/z 527.3151Positive (ESI+)HR-LCMS nih.govmdpi.comresearchgate.net
Observed m/z 527.3136Positive (ESI+)UHPLC-Q-TOF-MS nih.gov
Adduct Ion [M+Na]⁺Positive (ESI+)HR-LCMS nih.govmdpi.comnih.gov

Structural Characterization and Chemical Classification of Eudesobovatol a

Classification within Eudesmane (B1671778) Sesquiterpenoids

Eudesobovatol A is classified as a eudesmane sesquiterpenoid. ebi.ac.uknih.gov This classification is based on the presence of a core eudesmane skeleton, which is a bicyclic sesquiterpene framework. Sesquiterpenoids are a class of terpenes that consist of three isoprene (B109036) units and have the molecular formula C15H24. The eudesmane skeleton is characterized by a decahydronaphthalene (B1670005) ring system.

Defining this compound as a Sesquiterpene-Neolignan Hybrid

A defining characteristic of this compound is its nature as a hybrid molecule, specifically a sesquiterpene-neolignan hybrid. researchgate.netnih.gov This means the compound is formed from the coupling of a sesquiterpene unit and a neolignan unit. redalyc.org In the case of this compound, the eudesmane sesquiterpenoid is linked to a neolignan moiety. researchgate.net

Neolignans are a class of phenolic compounds derived from the oxidative coupling of two C6-C3 (phenylpropanoid) units. The specific neolignan part of this compound is related to magnolol (B1675913) and honokiol (B1673403), which are well-known biphenyl-type neolignans. redalyc.org This hybridization of two distinct natural product classes results in a complex and unique chemical architecture. The connection between the sesquiterpene and neolignan components is a key feature of its structure.

Stereochemical Aspects and Chiral Properties

The stereochemistry of a molecule refers to the three-dimensional arrangement of its atoms. This compound possesses several stereogenic centers, also known as chiral centers, which are carbon atoms bonded to four different groups. chemistrysteps.commatanginicollege.ac.in The presence of these chiral centers means that this compound is a chiral molecule and can exist as different stereoisomers. khanacademy.org

The specific spatial arrangement of the substituents at each chiral center determines the molecule's absolute configuration, which is designated using the R/S nomenclature system. pdx.eduuou.ac.in The IUPAC name for this compound, 2-[[(1R,4aR,7R,8aR)-7-(2-hydroxypropan-2-yl)-1,4a-dimethyl-2,3,4,5,6,7,8,8a-octahydronaphthalen-1-yl]oxy]-4-prop-2-enyl-6-(4-prop-2-enylphenoxy)phenol, explicitly defines the stereochemistry at the chiral centers of the eudesmane core as 1R, 4aR, 7R, and 8aR. nih.govjst.go.jp This precise three-dimensional structure is crucial for its interaction with other chiral molecules, such as biological receptors. The determination of the absolute configuration is a critical aspect of its structural elucidation and is often achieved through advanced spectroscopic techniques and sometimes chemical synthesis. nih.gov

Biosynthetic Pathways and Chemical Synthesis Approaches for Eudesobovatol a

Elucidation of the Proposed Biosynthetic Route to Eudesobovatol A

The biosynthesis of this compound is a fascinating example of nature's ability to assemble complex molecules from simpler precursors. It is believed to be a hybrid molecule, incorporating elements from both sesquiterpene and neolignan biosynthetic pathways.

Precursor Involvement (e.g., Germacradiene-type Compounds, Neolignan Moieties)

The proposed biosynthetic pathway for sesquiterpene-neolignans like this compound involves the combination of a sesquiterpene and a neolignan moiety. The neolignan portion is thought to act as a nucleophile, attacking a cationic intermediate that is formed during the transannular cyclization of a germacradiene-type compound. This cyclization leads to the formation of a eudesmol-type sesquiterpene, which then couples with the neolignan to form the final hybrid structure. redalyc.org

The biosynthesis of the neolignan precursors themselves originates from the shikimate pathway, which produces aromatic amino acids that are then converted into various phenylpropanoids. redalyc.org These phenylpropanoid units then undergo oxidative coupling to form the characteristic biphenyl (B1667301) structure of neolignans like magnolol (B1675913) and honokiol (B1673403), which are related to the neolignan part of this compound. redalyc.orgresearchgate.net

The sesquiterpene precursors are derived from the mevalonate (B85504) or MEP/DOXP pathways, which produce isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These five-carbon units are then combined to form farnesyl pyrophosphate (FPP), the universal precursor to all sesquiterpenes. The specific germacradiene-type intermediates are then formed through the action of various sesquiterpene synthases.

Key Enzymatic and Non-Enzymatic Transformations

The biosynthesis of this compound likely involves a series of key enzymatic and non-enzymatic transformations. While the specific enzymes have not been fully characterized, the proposed pathway suggests the involvement of several key enzyme classes.

Terpene Synthases: These enzymes are responsible for the cyclization of farnesyl pyrophosphate to form the diverse range of sesquiterpene skeletons, including the germacradiene and eudesmane (B1671778) frameworks.

Cytochrome P450 Monooxygenases: These enzymes are often involved in the hydroxylation and other oxidative modifications of the terpene and neolignan precursors.

Laccases or Peroxidases: These enzymes are likely involved in the oxidative coupling of the phenylpropanoid units to form the neolignan moiety.

The coupling of the sesquiterpene and neolignan moieties may proceed through a non-enzymatic, stereoselective reaction involving a quinone methide intermediate, a common feature in the biosynthesis of related natural products. redalyc.org

Relationship to Lignan (B3055560) and Sesquiterpene Biosynthesis

The biosynthesis of this compound is intrinsically linked to the broader pathways of lignan and sesquiterpene biosynthesis. Lignans and neolignans are a large class of natural products derived from the oxidative coupling of two phenylpropanoid units. redalyc.org Sesquiterpenes, on the other hand, are a class of C15 terpenoids with a vast array of structurally diverse skeletons. nih.gov

This compound represents a fascinating convergence of these two major biosynthetic pathways, resulting in a hybrid molecule with a unique structural architecture. The study of its biosynthesis provides valuable insights into the metabolic plasticity of plants and their ability to generate chemical diversity.

Synthetic Strategies and Methodologies for this compound and Related Analogues

The complex structure of this compound has presented a significant challenge to synthetic organic chemists. Several research groups have undertaken the task of its total synthesis, leading to the development of innovative synthetic strategies.

Total Synthesis Approaches

The total synthesis of this compound and its analogues has been a subject of interest in the chemical community. While specific details of a completed total synthesis of this compound are not extensively documented in the provided search results, the synthesis of related sesquiterpene-neolignans and their components has been explored. researchgate.netresearchgate.netresearchgate.netresearchgate.net These efforts often involve the separate synthesis of the sesquiterpene and neolignan fragments, followed by a late-stage coupling reaction to form the final product.

Key challenges in the total synthesis include the stereoselective construction of the multiple chiral centers in the eudesmane core and the efficient formation of the ether linkage between the two complex fragments.

Biomimetic Synthesis Investigations

Biomimetic synthesis aims to mimic the proposed biosynthetic pathway in the laboratory. ajchem-b.combeilstein-journals.org In the context of this compound, a biomimetic approach would likely involve the generation of a reactive intermediate from the sesquiterpene precursor, followed by its reaction with the neolignan moiety. researchgate.net

Enantiocontrolled Synthesis of Sesquiterpene-Neolignan Scaffolds

A key challenge in the synthesis of the eudesmane portion of this compound is the stereocontrolled construction of the decalin ring system with its multiple contiguous chiral centers. One effective approach to achieve this is through the use of chiral catalysts to set the initial stereochemistry, which then directs the formation of subsequent stereocenters.

A unified strategy for the enantioselective synthesis of various eudesmane natural products has been developed, which can be adapted for the synthesis of the this compound core. chemrxiv.org This approach utilizes a copper-catalyzed asymmetric tandem Michael addition/aldol reaction to construct the cis- or trans-decalin framework with high stereospecificity. chemrxiv.org The choice of starting materials and reaction conditions dictates the resulting stereochemistry of the decalin core.

For instance, the synthesis can commence with a readily available chiral starting material, which undergoes a series of transformations to build the decalin skeleton. Key steps often include diastereoselective alkylations, cyclizations, and functional group manipulations to install the necessary hydroxyl groups and the correct relative stereochemistry.

The following table outlines a representative sequence for the construction of a functionalized eudesmane core, highlighting the types of reactions and their stereochemical outcomes.

Table 1: Representative Synthetic Sequence for a Eudesmane Core

StepReaction TypeReagents and ConditionsKey TransformationStereochemical Control
1Asymmetric Michael AdditionChiral ligand, Copper catalyst, Michael acceptor, Michael donorFormation of a key C-C bond with a new stereocenterCatalyst-controlled enantioselectivity
2Intramolecular Aldol CyclizationBase or Acid catalystConstruction of the decalin ring systemSubstrate-controlled diastereoselectivity
3ReductionReducing agent (e.g., NaBH₄, LiAlH₄)Conversion of a ketone to a hydroxyl groupReagent-controlled diastereoselectivity
4Functional Group ProtectionProtecting group reagent (e.g., TBDMSCl)Masking of a reactive functional groupN/A
5Olefin Metathesis or AlkylationGrignard reagent or other organometallic speciesIntroduction of the side chainN/A
6DeprotectionDeprotecting agent (e.g., TBAF)Removal of the protecting groupN/A

Once the enantiomerically pure eudesmane alcohol is secured, the subsequent challenge lies in the stereoselective coupling with the neolignan component. Biomimetic approaches, which mimic the proposed biosynthetic pathway, are often considered. nih.govresearchgate.net In the case of this compound, this would involve the nucleophilic attack of the neolignan onto a carbocation intermediate of the eudesmane sesquiterpene. researchgate.net

The regioselectivity and stereoselectivity of this coupling are critical. The reaction conditions, including the choice of solvent and any activating agents, can significantly influence the outcome. Lewis acids are often employed to promote the formation of the key ether linkage. The inherent stereochemistry of the eudesmane alcohol can also direct the approach of the neolignan, leading to a diastereoselective coupling.

Alternative strategies may involve the use of modern cross-coupling reactions to form the ether bond between the two fragments. These methods can offer high levels of control and efficiency.

The development of a successful enantiocontrolled synthesis of a complex sesquiterpene-neolignan like this compound relies on a combination of asymmetric catalysis, substrate-controlled reactions, and carefully designed coupling strategies to assemble the intricate three-dimensional architecture of the final molecule.

Investigation of Biological Activities and Underlying Molecular Mechanisms of Eudesobovatol a Excluding Clinical, Safety, Dosage, and Human Trial Data

Neurotrophic Potential and Mechanistic Insights

Eudesobovatol A has been identified as a compound with significant neurotrophic properties, suggesting its potential to support the growth, survival, and differentiation of neurons. researchgate.netscielo.sa.crkstudy.com Neurotrophic factors are essential for the development and maintenance of the nervous system. nih.govwikipedia.org Research into this compound has focused on its ability to mimic the effects of these natural factors in controlled laboratory settings.

Augmentation of Neurite Sprouting in Neuronal Cell Culture Systems

A key indicator of neurotrophic activity is the promotion of neurite outgrowth, the process where developing neurons form projections that mature into axons and dendrites. Studies have shown that this compound actively promotes neurite sprouting in primary neuronal cell cultures. researchgate.netscielo.sa.cr This effect was observed to be dose-dependent, with significant activity reported at concentrations ranging from 10⁻⁵ M to 10⁻⁷ M. researchgate.net The ability to stimulate the extension of neurites is a critical first step in forming the complex networks essential for nervous system function.

Enhancement of Choline (B1196258) Acetyltransferase Activity

Further investigation into the mechanistic action of neurotrophic compounds from Magnolia species has pointed towards the modulation of specific enzymatic pathways. Research connected to the scientists who isolated this compound indicates that related neurotrophic compounds can enhance the activity of choline acetyltransferase (ChAT). researchgate.netresearchgate.net ChAT is a crucial enzyme responsible for synthesizing the neurotransmitter acetylcholine, which plays a vital role in memory, learning, and attention. Specifically, an enhancement of ChAT activity was noted at a concentration of 0.01 μM in the context of this related research. researchgate.net While not directly demonstrated for this compound itself in the reviewed literature, this finding for similar compounds from the same research group suggests a potential mechanism for its neurotrophic effects.

Cellular Models for Neurotrophic Studies (e.g., Fetal Rat Cerebral Hemisphere Neuronal Cell Culture)

To evaluate the neurotrophic potential of this compound, researchers have utilized specific and well-established in vitro models. The primary system used in these studies was a neuronal cell culture derived from the cerebral hemispheres of fetal rats. researchgate.netscielo.sa.cr This model is widely used in neuroscience research because it allows for the direct observation of neuronal development and the effects of exogenous compounds on processes like neurite sprouting in a controlled environment. The consistent use of this cellular model provides a reliable foundation for the findings regarding this compound's neurotrophic capabilities.

In Vitro Cytotoxic and Anticancer Activities

In addition to its effects on the nervous system, this compound has been evaluated for its potential to inhibit cell growth, a hallmark of anticancer agents. These investigations have been conducted using various cancer cell lines in laboratory settings.

Demonstrated Strong Cytotoxic Effects in Cellular Assays

Research has consistently shown that this compound exhibits strong cytotoxic effects in various cellular assays. ms-editions.cl This activity indicates an ability to kill cells or inhibit their proliferation. Studies on neolignans isolated from Magnolia obovata have demonstrated cytotoxic activity against several human cancer cell lines, including leukemia (HL-60), lung carcinoma (A549), cervical cancer (HeLa), and colon cancer (HCT116) cells. researchgate.netkstudy.comtaylorandfrancis.com This broad-spectrum cytotoxicity in preclinical models highlights the compound's potential as an area for further anticancer research.

Below is a table summarizing the findings on the cytotoxic activity of this compound and related compounds from Magnolia obovata.

Cell LineCancer TypeActivityCitation
HL-60 LeukemiaCytotoxic researchgate.net
A549 Lung CarcinomaCytotoxic kstudy.com
HeLa Cervical CancerCytotoxic kstudy.com
HCT116 Colon CancerCytotoxic kstudy.com

Potential as a Lead Molecule for Therapeutic Agents (General Context)

A lead compound in drug discovery is a chemical compound that shows promising biological activity and serves as the starting point for developing new drugs through chemical modifications. wikipedia.orgdrugdevelopment.fi Natural products are a rich source of such lead molecules due to their vast structural diversity and biological activity. The potent biological activities of this compound, specifically its significant neurotrophic and strong cytotoxic properties, position it as a potential lead molecule. researchgate.netms-editions.cl Its unique sesquiterpene-neolignan structure could be chemically modified to enhance its potency, selectivity, and pharmacokinetic properties, paving the way for the development of novel therapeutic agents. taylorandfrancis.com

Investigation of Structure-Activity Relationships for Cytotoxicity

This compound has been identified as a compound exhibiting strong cytotoxic effects. tjnpr.orgnih.gov While specific structure-activity relationship (SAR) studies for this compound are not extensively detailed in the available research, general principles for related classes of natural compounds can provide context. The cytotoxicity of natural compounds is often linked to specific structural features that interact with biological targets. researchgate.net For instance, in many polyphenolic compounds, the number and position of hydroxyl groups on the aromatic rings, as well as the nature of ester side chains, can significantly influence their cytotoxic and antiproliferative activities. researchgate.net

In other classes of compounds, such as certain sesquiterpene lactones, the presence of an α-methylene-γ-lactone nucleus is considered crucial for cytotoxic and anti-inflammatory actions. nih.gov Modifications to such core structures, like altering a lactone ring with amino-derivatives, can lead to more moderate cytotoxic activity, whereas adding an endoperoxide unit might increase toxicity. nih.gov For phenolic derivatives, lipophilicity, which is affected by the length of an ester moiety, plays a role in the rate of incorporation into cells and thus their cytotoxic potential. researchgate.net The cytotoxic activity of resin acids has been linked to the presence of an isopropyl group on the aromatic C-ring, suggesting that specific chemical moieties are critical for this biological effect. frontiersin.org Therefore, the potent cytotoxicity of this compound is likely attributable to specific elements within its eudesmane-type sesquiterpenoid structure that facilitate interactions with cellular targets.

Anti-inflammatory Action and Immunomodulatory Effects

This compound has been investigated for its role in inflammation and immune modulation, primarily through its effects on key inflammatory pathways and its presence in traditional herbal remedies.

Indirect Association with Inhibition of Inducible Nitric Oxide Synthase (iNOS) Induction

Research indicates that this compound is a potent inhibitor of inducible nitric oxide synthase (iNOS) induction. lookchem.comnih.gov The overproduction of nitric oxide (NO) by iNOS is a hallmark of various inflammatory conditions. scirp.orgkoreascience.kr While some constituents of Magnolia obovata bark, such as magnolol (B1675913) and honokiol (B1673403), show weak direct inhibition of the iNOS enzyme, they potently inhibit the induction of the enzyme. nih.gov this compound, also isolated from this plant, demonstrates a similar mechanism. tjnpr.orglookchem.com This suggests that its anti-inflammatory effect is not due to blocking the iNOS enzyme directly but rather by interfering with the signaling pathways that lead to the expression of the iNOS gene in response to inflammatory stimuli like lipopolysaccharide (LPS). By preventing the synthesis of the iNOS enzyme, this compound effectively limits the excessive production of NO that contributes to inflammatory processes. koreascience.kr

Modulation of Nuclear Factor-κB (NF-κB) Activation Pathways

The mechanism for inhibiting iNOS induction is linked to the modulation of Nuclear Factor-κB (NF-κB). tjnpr.orgnih.gov NF-κB is a critical transcription factor family that regulates the expression of numerous genes involved in immune and inflammatory responses, including the gene for iNOS. The activation of NF-κB is a central step in many inflammatory cascades. This compound has been identified as a modulator of NF-κB activation pathways. tjnpr.orgnih.gov Studies involving traditional herbal formulas containing this compound have identified the NF-κB signaling pathway as a key target for their anti-inflammatory effects. By inhibiting the activation of NF-κB, this compound can prevent the transcription of pro-inflammatory genes, thereby exerting its anti-inflammatory effects.

Role within Complex Herbal Formulations Exhibiting Anti-inflammatory Properties

This compound has been identified as an active constituent in traditional polyherbal medicines known for their anti-inflammatory properties. Polyherbal formulations are often used in traditional medicine and are thought to be effective due to the synergistic or complementary actions of their various components.

Table 1: this compound in Anti-inflammatory Herbal Formulations

Herbal Formulation Associated Signaling Pathway Therapeutic Target Application Source
Zhishi Xiebai Guizhi Decoction (ZXGD) NF-kappa B signaling pathway Coronary Heart Disease

Investigation of Signaling Pathways (e.g., PI3K/AKT, JAK-STAT)

Research has begun to elucidate the specific signaling pathways targeted by this compound.

JAK-STAT Pathway: A study on the formula Xiaoyao San identified this compound as one of four compounds that exhibited good binding to Signal Transducer and Activator of Transcription 3 (STAT3). STAT3 is a key component of the Janus kinase (JAK)-STAT signaling pathway, which is crucial for transmitting information from cytokine signals outside a cell to the nucleus, impacting immunity, cell proliferation, and inflammation. The dysregulation of the JAK-STAT pathway is implicated in numerous diseases. The binding of this compound to STAT3 suggests a direct mechanism by which it may exert its immunomodulatory and anti-inflammatory effects.

PI3K/AKT Pathway: While direct modulation of the Phosphatidylinositol 3-kinase (PI3K)/AKT pathway by this compound has not been explicitly demonstrated in the available research, there is significant crosstalk between the PI3K/AKT and JAK/STAT pathways. These two pathways can form a mutual transactivation loop, and their interaction is critical in regulating cellular processes like survival and proliferation. Given that this compound interacts with the JAK-STAT pathway, it is plausible that it may indirectly influence PI3K/AKT signaling, however, further research is required to confirm a direct role.

Table 2: Investigated Molecular Targets of this compound

Molecular Target Associated Pathway Implication Source
STAT3 (Signal Transducer and Activator of Transcription 3) JAK-STAT Modulation of cytokine signaling, inflammation, and immune response.
NF-κB (Nuclear Factor-κB) Induction NF-κB Signaling Inhibition of pro-inflammatory gene expression, including iNOS. tjnpr.orgnih.gov

Antioxidant Activities and Oxidative Stress Modulation

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract them with antioxidants, is implicated in the pathogenesis of many diseases, including inflammatory conditions. lookchem.com Natural compounds, particularly phenolics and terpenoids, are often investigated for their antioxidant potential.

While direct studies quantifying the antioxidant activity of this compound are limited in the provided research, a related eudesmane (B1671778) sesquiterpenoid, γ-Eudesmol, is reported to possess antioxidant properties. This suggests that compounds with the eudesmane skeleton may have the capacity to modulate oxidative stress. Antioxidants can act through various mechanisms, including scavenging free radicals and chelating metals, thereby preventing cellular damage. The potential for this compound to modulate oxidative stress may be linked to its anti-inflammatory activities, as inflammation and oxidative stress are closely interconnected processes. nih.gov However, specific studies using standard antioxidant assays like DPPH or FRAP are needed to definitively characterize the antioxidant capacity of this compound. tjnpr.org

Table of Mentioned Compounds

Compound Name
This compound
γ-Eudesmol
Honokiol
Magnolol
Obovatol
STAT3
iNOS (Inducible Nitric Oxide Synthase)
NF-κB (Nuclear Factor-κB)
PI3K (Phosphatidylinositol 3-kinase)
AKT (Protein Kinase B)
JAK (Janus kinase)

Contribution to Overall Antioxidant Capacity of Natural Extracts

The presence of compounds like this compound in these extracts contributes to their ability to neutralize free radicals, which are unstable molecules that can cause cellular damage. longdom.org The total antioxidant capacity of an extract is a reflection of the synergistic effects of all its bioactive components, including various phenolic compounds. researchgate.netcabidigitallibrary.org Studies on different plant extracts have consistently shown a strong correlation between their phenolic content and their antioxidant activity. nih.govcabidigitallibrary.orgnih.gov Therefore, as a phenolic compound, this compound plays a role in the antioxidant profiles of the natural sources from which it is derived.

Cellular Mechanisms of Reactive Oxygen Species (ROS) Reduction

At the cellular level, this compound is involved in the reduction of reactive oxygen species (ROS), which are byproducts of normal cellular metabolism. mdpi.comscispace.com An overproduction of ROS can lead to oxidative stress, a condition implicated in cellular damage and the development of various pathological conditions. longdom.orgfrontiersin.org

This compound, as a phenolic antioxidant, can help mitigate oxidative stress by scavenging these reactive species. mdpi.com The body has its own antioxidant defense systems, both enzymatic and non-enzymatic, to maintain a balance between ROS production and neutralization. mdpi.comfrontiersin.org Non-enzymatic antioxidants, a category that includes phenolic compounds like this compound, directly counteract excess ROS. mdpi.com Research has shown that certain compounds can reduce cellular ROS levels, thereby protecting cells from oxidative damage. scispace.com

Other Mechanistic Biological Investigations

Anti-amyloidogenic Properties (as observed in source extracts)

Plant extracts containing a variety of bioactive molecules have been investigated for their potential to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key event in the pathogenesis of Alzheimer's disease. plos.orgnih.govijpsr.com Studies have shown that certain natural extracts can interfere with the formation of Aβ fibrils from monomers and oligomers, and in some cases, even disaggregate pre-formed fibrils. nih.gov

For instance, aqueous extracts of Caesalpinia crista have demonstrated anti-amyloidogenic potential by inhibiting Aβ42 aggregation. nih.gov Similarly, essential oils and their constituents have been reported to possess anti-amyloidogenic activity. mdpi.com While these studies focus on the effects of the entire extract, the presence of phenolic compounds within these extracts is often linked to their observed bioactivity. plos.org Therefore, it is plausible that this compound, as a component of such extracts, contributes to these anti-amyloidogenic effects.

Molecular Docking Studies and Target Prediction (e.g., STAT3, NFκB, PPARγ)

Molecular docking is a computational technique used to predict how a small molecule, such as this compound, might bind to a specific protein target. This method is valuable for identifying potential mechanisms of action for bioactive compounds.

Studies have utilized molecular docking to investigate the interaction of natural compounds with key signaling proteins involved in inflammation and disease progression, such as Signal Transducer and Activator of Transcription 3 (STAT3), Nuclear Factor-kappa B (NF-κB), and Peroxisome Proliferator-Activated Receptor-gamma (PPARγ). nih.govresearchgate.net For example, in silico analyses have identified natural compounds that show favorable binding to these targets. nih.govresearchgate.netnih.gov These computational predictions suggest that certain phytochemicals may exert their biological effects by modulating these signaling pathways. researchgate.net Although specific docking studies for this compound with these exact targets are not detailed in the provided results, the methodology is widely applied to compounds of its class to predict their molecular interactions and therapeutic potential. nih.govnih.gov

Protective Effects on UV-Induced DNA Damage (as part of a sesquiterpene-neolignan group)

Exposure to ultraviolet (UV) radiation can cause significant damage to DNA, primarily through the formation of cyclobutane (B1203170) pyrimidine (B1678525) dimers (CPDs) and other photoproducts. frontiersin.orgbitesizebio.com This damage can lead to mutations and increase the risk of skin cancer. lifeextension.com

Certain natural compounds have been shown to offer protection against UV-induced DNA damage. researchgate.netuniversiteitleiden.nl Sesquiterpene-neolignans, the chemical group to which this compound belongs, have been investigated for their capacity to protect against such damage. researchgate.net Studies have demonstrated that some compounds can help prevent the DNA damage induced by UV radiation. researchgate.net This protective effect is crucial for maintaining genomic integrity in the face of environmental stressors like UV light. The mechanisms behind this protection can involve the scavenging of UV-generated reactive oxygen species or the direct absorption of UV radiation. lifeextension.com

Advanced Research Perspectives and Future Directions for Eudesobovatol a

Development of Eudesobovatol A Derivatives with Enhanced Biological Activity

The structural framework of this compound, a hybrid of a eudesmane-type sesquiterpenoid and a neolignan, offers a rich scaffold for chemical modification. The development of derivatives is a key strategy aimed at enhancing its biological potency, selectivity, and pharmacokinetic properties. Research in this area focuses on structure-activity relationship (SAR) studies to identify which parts of the molecule are essential for its effects.

One approach involves the targeted modification of functional groups on both the sesquiterpene and neolignan moieties. For instance, a study on the twigs of Manglietia hookeri led to the isolation of a new sesquiterpene-neolignan alongside this compound and Eudesobovatol B. nih.govresearchgate.net The new compound, which differed in the substitution pattern on the neolignan core, was evaluated for its protective effects against UV-induced DNA damage, demonstrating that even subtle structural changes can modulate biological activity. nih.gov

Future synthetic efforts will likely focus on creating a library of analogues by altering key features, such as the hydroxyl and allyl groups, to optimize interactions with biological targets. The development of modular synthetic strategies, as has been explored for the related compounds caryolanemagnolol (B1257631) and clovanemagnolol (B1250347), could enable the preparation of "biologically optimized analogs" for more extensive testing. rsc.orgrsc.org

Exploration of Novel Molecular Targets and Pathways

Initial studies have highlighted the neurotrophic and cytotoxic potential of this compound, but the precise molecular machinery it interacts with is still being uncovered. acs.orgresearchgate.netebi.ac.uk Advanced research is focused on moving beyond phenotypic screening to identify specific protein targets and signaling pathways.

In silico and experimental studies have begun to map its interactions. A network pharmacology study combined with molecular docking predicted that this compound can bind to Signal Transducer and Activator of Transcription 3 (STAT3), a key protein in cell signaling related to inflammation and fibrosis. mdpi.comnih.gov This suggests a potential role for this compound in modulating STAT3-mediated pathways. Further research incorporating transcriptomics has implicated this compound as a potential active component in traditional medicine formulations that regulate complex networks, including the PI3K/AKT and JAK-STAT signaling pathways. mdpi.comacs.orgnih.gov

In the context of neuroprotection, research on plant extracts containing this compound has shown promising effects against amyloid-beta (Aβ)-induced toxicity. nih.govresearchgate.netmdpi.com This points toward potential molecular targets within the pathways of neurodegenerative diseases, such as those involved in oxidative stress, mitochondrial dysfunction, and apoptosis. nih.govmdpi.com The reported neurotrophic activity of this compound in neuronal cell cultures further supports the need to identify specific receptors or intracellular targets responsible for promoting neuronal health. acs.org

Integration of Omics Technologies in Research

To obtain a holistic understanding of the biological impact of this compound, researchers are increasingly integrating various "omics" technologies. These high-throughput methods, including metabolomics and transcriptomics, allow for a comprehensive view of the molecular changes induced by the compound within a biological system.

A landmark study on Magnolia obovata, the primary natural source of this compound, utilized untargeted metabolome and transcriptome profiling across different plant tissues. researchgate.net This approach not only confirmed the presence of this compound in the bark but also provided a comprehensive dataset to explore its biosynthesis, offering a foundation for future bio-engineering efforts. researchgate.net

Computational Chemistry and In Silico Modeling for Mechanism Elucidation

Computational chemistry and in silico modeling have become indispensable tools for accelerating research on natural products like this compound. These methods provide a rapid and cost-effective way to predict how the molecule interacts with biological targets, thereby guiding further experimental validation.

Molecular docking is a prominent technique used to simulate the binding of a ligand to the active site of a target protein. This approach has been successfully applied to this compound, with studies showing its potential to bind with favorable energy to the STAT3 protein, suggesting a plausible mechanism for its observed biological activities in liver fibrosis models. mdpi.comnih.gov

Beyond single-target docking, network pharmacology represents a broader in silico strategy. By constructing complex networks of compound-target-disease interactions, researchers can predict the multiple pathways a compound might influence. Several studies on traditional herbal formulas have used this approach to highlight this compound as a key active ingredient, predicting its involvement in critical signaling cascades such as the NF-kappa B, PI3K/AKT, and JAK-STAT pathways. mdpi.comacs.orgnih.govacs.org These computational predictions provide a valuable roadmap for focused laboratory experiments to elucidate its precise mechanisms of action.

Sustainability and Scalable Production of this compound for Research Purposes

The advancement of this compound from a laboratory curiosity to a potential therapeutic lead depends on a sustainable and scalable supply. Currently, the compound is primarily obtained through extraction from natural sources, such as the bark of Magnolia obovata and the twigs of Manglietia hookeri. nih.govresearchgate.netresearchgate.netnih.gov However, reliance on natural harvesting can be limited by geographical availability, seasonal variation, and ecological concerns.

To overcome these limitations, research is trending towards two main avenues: total synthesis and biotechnological production.

Total Synthesis : While a complete, scalable total synthesis of this compound has not yet been reported, progress in synthesizing related sesquiterpene-neolignans is promising. nottingham.ac.uk Researchers have developed short, modular syntheses for compounds like clovanemagnolol, which provide a blueprint for accessing these complex structures in the lab. rsc.orgrsc.org Such synthetic routes would not only ensure a consistent supply but also facilitate the creation of derivatives for SAR studies. rsc.orgrsc.org

Biotechnological Production : Understanding the biosynthetic pathway of this compound is the first step toward producing it in engineered microorganisms. The use of omics technologies to profile its synthesis in Magnolia obovata has laid the essential groundwork for this approach. researchgate.net By identifying the specific enzymes involved, it may be possible to transfer the genetic machinery into a host like yeast or E. coli for fermentation-based production.

These strategies are crucial for generating the quantities of this compound needed for extensive preclinical and potential future clinical investigations.

Comparative Biological Activity Studies with Related Sesquiterpene-Neolignans

Studies on extracts from Magnolia species have isolated a variety of these hybrid compounds, including Eudesobovatol B, eudesmagnolol, eudeshonokiols, clovanemagnolol, and caryolanemagnolol. nih.govacs.org Comparative testing has revealed distinct activity profiles among them. For instance, one study highlighted that this compound, clovanemagnolol, and caryolanemagnolol exhibited significant neurotrophic activity, suggesting a shared or similar mechanism for promoting neuronal health. acs.org In contrast, another investigation focusing on cytotoxic effects found that a broad range of sesquiterpene-neolignans, including this compound, displayed strong activity, whereas their neolignan precursors like magnolol (B1675913) and honokiol (B1673403) showed weaker direct cytotoxicity but were potent inhibitors of iNOS induction. researchgate.netebi.ac.uk

These comparative analyses are critical for dissecting the structure-activity relationships within this chemical class and for identifying the most promising candidates for further development in specific therapeutic areas.

Table 1: Comparative Biological Activities of this compound and Related Compounds

Compound Name Compound Class Reported Biological Activity Source(s)
This compound Sesquiterpene-Neolignan Neurotrophic activity, Cytotoxicity, DNA protection, Predicted STAT3 binding nih.govacs.orgresearchgate.netmdpi.com
Eudesobovatol B Sesquiterpene-Neolignan Isolated alongside this compound nih.govresearchgate.net
Clovanemagnolol Sesquiterpene-Neolignan Neurotrophic activity, Cytotoxicity rsc.orgacs.orgresearchgate.net
Caryolanemagnolol Sesquiterpene-Neolignan Neurotrophic activity, Cytotoxicity rsc.orgacs.orgresearchgate.net
Eudesmagnolol Sesquiterpene-Neolignan Cytotoxicity acs.orgresearchgate.netebi.ac.uk
Eudeshonokiol A Sesquiterpene-Neolignan Cytotoxicity researchgate.netebi.ac.uk
Honokiol Neolignan Inhibition of iNOS induction, Cytotoxicity researchgate.netebi.ac.ukresearchgate.net
Magnolol Neolignan Inhibition of iNOS induction, Cytotoxicity researchgate.netebi.ac.ukresearchgate.net
Obovatol Neolignan Inhibition of iNOS induction, Cytotoxicity researchgate.netebi.ac.ukresearchgate.net

Q & A

Basic Research Questions

Q. What is the molecular structure of Eudesobovatol A, and how does it differ structurally from related sesquiterpenoids like Eudesobovatol B?

  • Answer : this compound (C₁₀H₁₆O, molecular weight 504.70) is a simple eudesmane sesquiterpenoid. Its structure includes a bicyclic eudesmane skeleton with hydroxyl and methoxy substitutions. Key differentiating features from Eudesobovatol B include the placement of hydroxyl groups and methoxy substituents on the aromatic ring, as confirmed by UV and NMR spectroscopy (Fukuyama, 1992). Comparative analysis of ^1H-NMR and ^13C-NMR data reveals distinct chemical shifts for substituents, critical for structural elucidation .

Q. What are the primary natural sources of this compound, and what methodologies are employed for its extraction and isolation?

  • Answer : this compound is isolated from Magnolia obovata using solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography (CC) and preparative HPLC. Validation of purity involves spectroscopic methods (UV, NMR) and mass spectrometry. The choice of solvent and stationary phase (e.g., silica gel vs. reverse-phase columns) significantly impacts yield and purity .

Q. What biological activities have been preliminarily associated with this compound, and what assays are used to evaluate these effects?

  • Answer : this compound exhibits neuroactive and potential sexual function-modulating properties. In vitro assays include neurotransmitter release studies (e.g., dopamine/serotonin quantification via HPLC) and receptor-binding assays (e.g., radioligand displacement). In vivo models, such as rodent behavioral tests, are used to assess anxiolytic or aphrodisiac effects. Dose-response curves and control groups (e.g., vehicle-treated cohorts) are essential for validating specificity .

Advanced Research Questions

Q. How can researchers design a robust experimental framework to investigate the neuroactive mechanisms of this compound?

  • Answer : A PICOT-based framework is recommended:

  • P opulation: Neuronal cell lines (e.g., SH-SY5Y) or animal models (e.g., mice).
  • I ntervention: Dose-ranging administration (e.g., 1–100 µM in vitro; 10–50 mg/kg in vivo).
  • C omparison: Positive controls (e.g., fluoxetine for serotonin modulation) and vehicle controls.
  • O utcome: Neurotransmitter levels (HPLC), gene expression (qPCR), or behavioral endpoints (e.g., forced swim test).
  • T ime: Acute (24–72 hrs) vs. chronic (2–4 weeks) exposure.
    Statistical power analysis and blinding protocols minimize bias .

Q. How should researchers address contradictions in reported bioactivity data for this compound across studies?

  • Answer : Contradictions may arise from variability in extraction methods, assay conditions, or model systems. To resolve discrepancies:

  • Replicate experiments across independent labs using standardized protocols.
  • Conduct meta-analyses to identify confounding variables (e.g., solvent choice, cell line origin).
  • Apply triangulation by cross-validating results with multiple assays (e.g., in vitro binding + in vivo efficacy) .

Q. What advanced analytical techniques are critical for characterizing this compound’s stability and degradation products under varying conditions?

  • Answer :

  • Stability studies : Use accelerated stability testing (40°C/75% RH) with HPLC-PDA to monitor degradation.
  • Degradant identification : High-resolution LC-MS/MS and NMR to elucidate decomposition pathways (e.g., oxidation, hydrolysis).
  • Kinetic modeling : Determine shelf-life using Arrhenius equations under controlled thermal stress .

Q. How can synergistic effects between this compound and other phytochemicals be systematically investigated?

  • Answer :

  • Fractionated combination screens : Test this compound with plant extracts (e.g., Magnolia co-compounds) using isobolographic analysis.
  • Mechanistic studies : RNA-seq or proteomics to identify pathways modulated by combinations vs. monotherapies.
  • Statistical rigor : Dose-matrix designs and Bliss independence models quantify synergy/antagonism .

Methodological Considerations

  • Data Integrity : Raw data (e.g., chromatograms, spectra) should be archived in appendices, with processed data (mean ± SD) in the main text. Use error bars and statistical tests (ANOVA, t-tests) for reproducibility .
  • Bias Mitigation : Pre-register experimental protocols and employ blinding in animal studies to reduce observer bias .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.